Iclaprim mesylate is an antibiotic drug candidate that is active against Gram positive organisms such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), and strains of Streptococcus pneumoniae resistant to several common antibiotics. It is also active against some Gram-negative bacteria.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Iclaprim, also known as AR-100; RO-48-2622; AR-100.001; RO-482622, is a diaminopyrimidine dihydrofolate reductase (DHFR)-inhibiting extended-spectrum antibiotic active against gram positive organisms being developed for the treatment of complicated skin and soft tissue infections caused by antibiotic-resistant bacteria. It is structurally related to trimethoprim. In vitro, iclaprim is highly active against MRSA, vancomycin-resistant Staphylococcus aureus (VRSA), strains of Streptococcus pneumoniae resistant to several common antibiotics, and some Gram-negative bacteria.
Ibiglustat is an inhibitor of glucosylceramide (GlcCer) synthase. Dietary administration of ibiglustat (0.03% w/w) reduces globotriaosylceramide (Gb3) and lyso-Gb3 accumulation in a variety of tissues, including the kidney, heart, and brain, in the Gla-/- mouse model of Fabry disease. It reduces the latency to paw withdrawal in the hot plate test in the same model, indicating reduced peripheral neuropathy. Ibiglustat (0.03% w/w in the diet) reduces gliosis, delays the onset of ataxia, and increases lifespan in the transgenic 4L;C* mouse model of neuronopathic Gaucher disease. Venglustat, also known as Ibiglustat, GZ402671, GZ-452; Genz-682452 and SAR402671, is a potent and selective Glucosylceramide synthase inhibitor and ceramide glucosyltransferase inhibitor. Ibiglustat blocks the formation of glucosylceramide (GL-1), a key intermediate in the synthesis of GL-3. Ibiglustat is potentially useful for treating Fabry disease. Fabry disease is a rare lysosomal storage disorder, which results in abnormal tissue deposits of a particular fatty substance called globotriaosylceramide (GL-3 or Gb3) throughout the body.
Central cannabinoid (CB1) receptor antagonists may have potential in the treatment of a number of diseases such as neuro-inflammatory disorders, cognitive disorders, septic shock, obesity, psychosis, addiction, and gastrointestinal disorders. (S)-SLV 319 is a potent and selective CB1 receptor antagonist with Ki values of 7.8 and 7,943 nM for CB1 and peripheral cannabinoid (CB2), respectively. (S)-SLV 319 is less lipophilic (log P = 5.1) and therefore more water soluble than other known CB1 receptor ligands. (S)-SLV 319 is a potent, selective CB1 receptor antagonist. Ibipinabant (SLV319, BMS-646,256) is a drug used in scientific research which acts as a potent and highly selective CB1 antagonist. It has potent anorectic effects in animals, and was researched for the treatment of obesity, although CB1 antagonists as a class have now fallen out of favour as potential anorectics following the problems seen with rimonabant, and so ibipinabant is now only used for laboratory research, especially structure-activity relationship studies into novel CB1 antagonists. SLV330, which is a structural analogue of Ibipinabant, was reported active in animal models related to the regulation of memory, cognition, as well as in addictive behavior. An atom-efficient synthesis of ibipinabant has been reported. Ibipinabant has been used in trials studying the treatment of Obesity and Obesity and Type 2 Diabetes.
Non-specific cAMP and cGMP inhibitor IBMX is a widely-used non-specific inhibitor of cyclic AMP and cyclic GMP phosphodiesterases (PDEs) (IC50 = 19, 50, 18, 13, 32, 7, and 50 μM for PDE1, PDE2, PDE3, PDE4, PDE5, PDE7, and PDE11, respectively). PDE8A, PDE8B, and PDE9 are insensitive to IBMX. By inhibiting PDEs, IBMX increases cellular cAMP and cGMP levels, activating cyclic-nucleotide-regulated protein kinases. Methylxanthines, including IBMX, caffeine, and theophylline, bind adenosine receptors, typically antagonizing the suppressive effects of natural agonists. 3-isobutyl-1-methyl-9H-xanthine is a 3-isobutyl-1-methylxanthine. It derives from a 9H-xanthine. It is a tautomer of a 3-isobutyl-1-methyl-7H-xanthine. A potent cyclic nucleotide phosphodiesterase inhibitor; due to this action, the compound increases cyclic AMP and cyclic GMP in tissue and thereby activates CYCLIC NUCLEOTIDE-REGULATED PROTEIN KINASES
Ibodutant, also known as MEN-15596, is a tachykinin receptor antagonist under development for irritable bowel syndrome diarrhea. Ibodutant selectively blocks the tachykinin receptor NK2, with blockade practically complete in nanomolar concentrations.
Ibotenic acid monohydrate is a hydrate of Ibotenic acid and a conformationally restricted analog of glutamic acid. Ibotenic acid hydrate is a neurotoxic isoxazole (similar to Kainic acid and Muscimol) found in Amanita mushrooms. It causes motor depression, ataxia, and changes in mood, perceptions and feelings, and is a potent excitatory amino acid agonist.
Ibopamine, also known as SB 7505 or escandine, belongs to the class of organic compounds known as phenol esters. These are aromatic compounds containing a benzene ring substituted by a hydroxyl group and an ester group. Ibopamine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, ibopamine is primarily located in the membrane (predicted from logP). Ibopamine is a member of phenols and a benzoate ester.